Salicylamide O-acetic acid (2-(2-carbamoylphenoxy)acetic acid) is a specialized salicylic acid derivative characterized by an ether-linked acetic acid moiety on the salicylamide core. With a precise melting point of 221-222°C[1], this compound is primarily procured as a highly specific theophylline solubilizer to overcome the poor aqueous solubility of the parent drug in pharmaceutical formulations [2]. Additionally, it serves as a critical synthetic intermediate, capable of undergoing internal molecular dehydration to form salicylic acid-O-acetic acid imide, a key precursor for synthesizing complex N-substituted amides. Its dual utility in formulation enhancement and specialized organic synthesis makes it a high-value material for pharmaceutical development and chemical manufacturing.
Attempting to substitute Salicylamide O-acetic acid with generic salicylamide (CAS 65-45-2) or unsubstituted salicylic acid fundamentally fails in both formulation and synthetic workflows. Generic salicylamide lacks the O-acetic acid substitution, rendering it completely ineffective as a theophylline solubilizer, which is the primary commercial application of this specific derivative [1]. Furthermore, in synthetic applications, the absence of the acetic acid side chain prevents the formation of the crucial seven-membered cyclic imide intermediate required for yielding N-substituted salicylamide-O-acetic acid amides [2]. Consequently, Salicylamide O-acetic acid is a strictly non-substitutable procurement item for these specific solubility-enhancing and synthetic pathways.
Salicylamide O-acetic acid is definitively classified as a theophylline solubilizer, directly addressing the poor aqueous solubility of theophylline. Unlike generic salicylamide, which provides no such solubilizing effect, this compound forms a soluble complex with theophylline, enabling the development of stable aqueous formulations. Pharmacokinetic and analytical studies specifically track this compound in serum and urine (0.5 to 10 µg/ml in serum) to validate its role as a functional excipient in theophylline delivery systems [1].
| Evidence Dimension | Theophylline solubilization capacity |
| Target Compound Data | Functions as an active theophylline solubilizer for aqueous formulations |
| Comparator Or Baseline | Generic salicylamide (CAS 65-45-2) |
| Quantified Difference | Complete presence vs. total absence of solubilizing functionality |
| Conditions | Aqueous pharmaceutical formulation development |
Procurement of this specific compound is mandatory for formulation scientists needing to overcome theophylline's inherent solubility limits without altering the active pharmaceutical ingredient.
The O-acetic acid substitution significantly alters the thermal properties of the salicylamide core. Salicylamide O-acetic acid exhibits a highly stable and distinct melting point of 221-222°C, which is substantially higher than that of generic salicylamide (140-144°C) [1]. This distinct thermal profile provides a rigorous metric for incoming material qualification and lot-to-lot reproducibility in industrial procurement, ensuring that the correct etherified derivative is utilized in sensitive formulation processes.
| Evidence Dimension | Melting point |
| Target Compound Data | 221-222°C |
| Comparator Or Baseline | Generic salicylamide (140-144°C) |
| Quantified Difference | ~80°C increase in melting temperature |
| Conditions | Standard melting point apparatus / Quality control assay |
The significant difference in melting point ensures that buyers can easily verify material identity and purity, preventing accidental cross-contamination with the cheaper, generic salicylamide precursor.
In organic synthesis, Salicylamide O-acetic acid serves as a specific precursor that undergoes internal molecular dehydration to form salicylic acid-O-acetic acid imide. This seven-membered imide ring can subsequently be reacted with nitrogenous compounds (such as piperidine or diethylaminoethylamine) to yield N-substituted salicylamide-O-acetic acid amides in near-quantitative yields (e.g., 90-98%) [1]. Generic salicylamide cannot undergo this specific cyclization-ring-opening sequence, making the O-acetic acid derivative essential for this synthetic route.
| Evidence Dimension | Synthetic pathway viability (yield of N-substituted amides via cyclic imide) |
| Target Compound Data | 90-98% yield of specific N-substituted amides |
| Comparator Or Baseline | Generic salicylamide |
| Quantified Difference | Exclusive pathway enabling high-yield synthesis vs. structurally impossible reaction |
| Conditions | Internal dehydration followed by reaction with basic nitrogen compounds |
Chemical manufacturers must procure this exact compound to access the cyclic imide intermediate necessary for synthesizing complex, proprietary N-substituted salicylamide derivatives.
Directly leveraging its primary documented function, Salicylamide O-acetic acid is utilized as a specialized excipient to solubilize theophylline. This is critical for pharmaceutical developers creating liquid oral or injectable asthma and COPD medications where theophylline's poor water solubility is a limiting factor [1].
Acting as a critical building block, it is subjected to internal dehydration to form a reactive seven-membered cyclic imide. This intermediate is then used by synthetic chemists to produce various N-substituted salicylamide-O-acetic acid amides (such as piperidides or diethylaminoethyl amides) with high yields for further pharmaceutical screening [2].
Because Salicylamide O-acetic acid is a known metabolite of certain drugs (e.g., o-(2-ethoxyethoxy)benzamide), it is procured as an analytical reference standard. It is used to calibrate HPLC assays for tracking ether bond cleavage and metabolic excretion in human serum and urine[1].
Irritant